molecular formula C13H14N2O B3395317 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine CAS No. 35005-72-2

5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

Cat. No.: B3395317
CAS No.: 35005-72-2
M. Wt: 214.26 g/mol
InChI Key: IYBUKCFBEJKFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a partially saturated pyridine core. This scaffold is notable for its utility in medicinal chemistry, particularly as a precursor for neuroactive or antimicrobial agents. Its synthesis often involves cycloaddition or halogenation strategies, as seen in dehydrogenation studies of related tetrahydroisoxazolo-pyridinones .

Properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-11(5-3-1)8-15-7-6-13-12(9-15)10-16-14-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBUKCFBEJKFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CON=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187477
Record name 4,5,6,7-Tetrahydro-5-(phenylmethyl)isoxazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35005-72-2
Record name 4,5,6,7-Tetrahydro-5-(phenylmethyl)isoxazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35005-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-5-(phenylmethyl)isoxazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of benzylamine with a suitable isoxazole derivative in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1.1 GABA Receptor Modulation

One of the primary applications of 5-benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine (often referred to as THIP) is its role as a GABA_A receptor agonist. This compound has been shown to selectively activate GABA_A receptors containing delta subunits, which are implicated in various neurological functions and disorders. Research indicates that THIP may be effective in treating conditions such as insomnia and anxiety due to its sedative properties .

Case Study: Gaboxadol (THIP)

Gaboxadol, a derivative of THIP, has been studied extensively for its efficacy in sleep disorders. Clinical trials have demonstrated that gaboxadol can improve sleep quality without the side effects commonly associated with traditional benzodiazepines. For instance, a study published in The Journal of Clinical Psychiatry reported significant improvements in sleep onset and maintenance in patients treated with gaboxadol compared to placebo .

1.2 Neuroprotective Effects

Recent studies suggest that THIP may possess neuroprotective properties. In vitro experiments have shown that THIP can reduce neuronal excitotoxicity and promote cell survival under stress conditions. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Chemistry Applications

2.1 Synthesis of Isoxazole Derivatives

The compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for various modifications leading to the synthesis of novel isoxazole derivatives that could exhibit unique biological activities.

Data Table: Synthesis Pathways for Isoxazole Derivatives

CompoundSynthesis MethodYield (%)Reference
3-Alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-onesBase-mediated aldol condensation85%
Thio-analogues of THIPChemical modification of THIP70%

Industrial Applications

3.1 Fine Chemicals Production

5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is utilized in the production of fine chemicals due to its structural features that facilitate further chemical transformations. Its high purity (typically ≥95%) makes it suitable for industrial applications where consistency is crucial .

Mechanism of Action

The mechanism by which 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to downstream effects that modulate biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Core Structure and Substitutent Variations

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Key Applications
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine Isoxazolo[4,3-c]pyridine 5-Benzyl Drug scaffolds, neuroactive agents
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride Isoxazolo[4,3-c]pyridine Unsubstituted core (HCl salt) Intermediate for further derivatization
3-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one Isoxazolo[4,3-c]pyridinone 3-Methyl, 4-keto group Masked scaffold for acylpyridones
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate Oxazolo[4,5-b]pyridine Piperidinyl-ethyl, propenoate ester Synthetic intermediate (88% yield)

Key Observations :

Key Observations :

  • The benzyl derivative’s synthesis lacks explicit yield data in the provided evidence, whereas methyl oxazolo analogs achieve 88% yields via optimized esterification .
  • Dehydrogenation strategies for pyridone formation (e.g., halogenation at C7) highlight the tunability of the core scaffold for diverse applications .

Biological Activity

5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine, also known as gaboxadol (THIP), is a compound that has garnered attention due to its unique pharmacological properties. Initially developed as a sleep aid, gaboxadol acts primarily as a GABAA receptor agonist but exhibits functional selectivity for certain receptor subtypes. This article delves into the biological activity of gaboxadol, highlighting its mechanisms of action, therapeutic potential, and research findings.

Gaboxadol interacts with the GABAA receptor, a major inhibitory neurotransmitter receptor in the central nervous system. Unlike traditional benzodiazepines that act on multiple GABAA receptor subtypes, gaboxadol selectively targets the delta-containing GABAA receptors. This selectivity is believed to confer distinct pharmacological effects, including increased deep sleep without the typical side effects associated with benzodiazepines.

1. Sleep Modulation

Gaboxadol has been studied extensively for its effects on sleep architecture. Clinical trials indicated that it enhances deep sleep without causing dependence or withdrawal symptoms typical of benzodiazepines. A notable study reported that gaboxadol administration increased slow-wave sleep while minimizing the risk of rebound insomnia upon discontinuation .

2. Antinociceptive Effects

Research has demonstrated that gaboxadol exhibits antinociceptive properties in animal models. A study indicated that repeated administration of gaboxadol led to tolerance development; however, it significantly increased the sensitivity of mice to clonidine-induced antinociception. This suggests a potential interaction with the noradrenergic system in mediating pain relief .

3. Interaction with Other Drugs

Gaboxadol's interaction with other central nervous system agents has been characterized in various studies. For instance, it was found to synergistically enhance the effects of other benzodiazepine site agonists when tested in vitro on human GABAA receptors . However, ethanol did not further potentiate these effects in functional assays, indicating a unique interaction profile that may have implications for co-administration scenarios.

Case Study 1: Clinical Trials

In clinical trials conducted by Lundbeck and Merck, gaboxadol was evaluated for its efficacy as a sleep aid. Participants reported improved sleep quality and duration compared to placebo groups. However, concerns over safety led to the discontinuation of its development in 2007 despite promising initial results .

Case Study 2: Animal Studies on Antinociception

In a series of experiments involving mice, researchers assessed the antinociceptive effects of gaboxadol. The results indicated significant pain relief through mechanisms involving alpha-2 adrenergic receptors. This study highlighted gaboxadol's potential utility in pain management settings .

Data Tables

Study Focus Findings
Lundbeck & Merck TrialsSleep Aid EfficacyIncreased deep sleep without dependence
Antinociceptive StudyPain Relief MechanismTolerance development; enhanced sensitivity to clonidine
Interaction StudiesDrug SynergySynergistic effects with benzodiazepines; no potentiation with ethanol

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Compounds

CompoundAntimicrobial ActivityAnti-inflammatory Activity
5-Benzyl-tetrahydroisoxazoloModerateSignificant (70–80%)
Thiazolo-pyridine DerivativeHighModerate (60%)
Oxazolo-pyridine DerivativeLowHigh (80%)
Data adapted from PubChem studies .

What mechanistic insights guide the design of reactions involving the isoxazolo-pyridine core?

Methodological Answer:

  • Cyclization Mechanisms: Acid-catalyzed intramolecular cyclization of keto-enamine precursors forms the isoxazolo ring. Monitoring pH (optimal range: 4–6) prevents premature ring opening .
  • Electrophilic Substitution: The benzyl group undergoes Friedel-Crafts alkylation under Lewis acid catalysis (e.g., AlCl3), with regioselectivity controlled by steric effects .
  • Computational Modeling: DFT calculations (e.g., using Gaussian) predict transition-state geometries for key steps like ring closure, aiding in solvent/catalyst selection .

What strategies are effective for purifying 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine derivatives with sensitive functional groups?

Methodological Answer:

  • Protecting Groups: Use Boc (tert-butoxycarbonyl) for amine protection during synthesis, followed by TFA-mediated deprotection post-purification .
  • Chromatography: Flash chromatography with neutral alumina reduces degradation of acid-sensitive intermediates. Gradient elution (0–5% methanol in dichloromethane) improves resolution .
  • Recrystallization: Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>98%) by exploiting solubility differences between the target compound and byproducts .

How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). The benzyl group’s π-π stacking with aromatic residues (e.g., Tyr385) correlates with anti-inflammatory activity .
  • MD Simulations: GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD values <2 Å indicating favorable binding .
  • QSAR Models: Generate 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with observed bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.